6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17857024
InChI: InChI=1S/C9H8ClN3O2/c1-2-3-4-11-7-5-6(8(14)15)12-9(10)13-7/h1,5H,3-4H2,(H,14,15)(H,11,12,13)
SMILES:
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol

6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17857024

Molecular Formula: C9H8ClN3O2

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid -

Specification

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
IUPAC Name 6-(but-3-ynylamino)-2-chloropyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C9H8ClN3O2/c1-2-3-4-11-7-5-6(8(14)15)12-9(10)13-7/h1,5H,3-4H2,(H,14,15)(H,11,12,13)
Standard InChI Key KNNBHXKFNQMKFQ-UHFFFAOYSA-N
Canonical SMILES C#CCCNC1=NC(=NC(=C1)C(=O)O)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for this compound is 6-(but-3-ynylamino)-2-chloropyrimidine-4-carboxylic acid, reflecting its substitution pattern on the pyrimidine ring. Key identifiers include:

PropertyValue
Molecular FormulaC9H8ClN3O2\text{C}_9\text{H}_8\text{ClN}_3\text{O}_2
Molecular Weight225.63 g/mol
Canonical SMILESC#CCCNC1=NC(=NC(=C1)C(=O)O)Cl
InChI KeyKNNBHXKFNQMKFQ-UHFFFAOYSA-N
PubChem CID130859468

The pyrimidine ring is substituted at the 2-position with chlorine, at the 4-position with a carboxylic acid group, and at the 6-position with a but-3-yn-1-ylamino moiety. This arrangement creates a polar yet hydrophobic profile, enabling interactions with both aqueous and lipid environments.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound are unavailable, related chloropyrimidines exhibit planar ring structures stabilized by π-π stacking and hydrogen bonding . Infrared spectroscopy of analogous compounds reveals characteristic peaks for the carboxylic acid ( \sim1700 cm1^{-1}), C≡C stretch ( \sim2100 cm1^{-1}), and N–H bending ( \sim1600 cm1^{-1}). Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the alkyne proton (δ\delta ~2.5 ppm), pyrimidine ring protons (δ\delta ~8.0–9.0 ppm), and carboxylic acid proton (δ\delta ~12–13 ppm) .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid involves multi-step organic reactions :

  • Pyrimidine Ring Formation: A common approach utilizes the Biginelli reaction or condensation of urea derivatives with β-diketones to construct the pyrimidine core .

  • Chlorination: Electrophilic aromatic substitution introduces chlorine at the 2-position using reagents like phosphorus oxychloride (POCl3_3).

  • Amination: Nucleophilic substitution with but-3-yn-1-amine introduces the alkyne-containing amino group at the 6-position.

  • Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at the 4-position yields the carboxylic acid moiety .

A representative synthetic route is summarized below:

StepReactionReagents/ConditionsYield
1Pyrimidine formationUrea, ethyl acetoacetate, HCl65%
2ChlorinationPOCl3_3, reflux80%
3AminationBut-3-yn-1-amine, DMF, 80°C70%
4OxidationKMnO4_4, H2_2O, 60°C85%

Purification Techniques

Purification typically employs recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >95% purity for research applications .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic alkyne group but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate decomposition at temperatures above 150°C, with the carboxylic acid group prone to decarboxylation under acidic conditions .

Acid-Base Behavior

The carboxylic acid group (pKa3.5\text{p}K_a \approx 3.5) confers acidity, while the amino group (pKa9.8\text{p}K_a \approx 9.8) acts as a weak base. This amphoteric nature facilitates salt formation with pharmaceutically relevant counterions (e.g., sodium, hydrochloride) .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey SubstituentsApplications
6-[(But-3-yn-1-yl)amino]-2-chloroC9H8ClN3O2\text{C}_9\text{H}_8\text{ClN}_3\text{O}_2Cl, COOH, but-3-yn-1-ylaminoDrug intermediate, probe
2-Chloro-4-(pyridin-3-yl)pyrimidineC9H6ClN3\text{C}_9\text{H}_6\text{ClN}_3Cl, pyridinylKinase inhibition
4-Methylpyrimidine-5-carboxylic acidC6H6N2O2\text{C}_6\text{H}_6\text{N}_2\text{O}_2CH3_3, COOHEnzyme substrate

The but-3-yn-1-ylamino group in 6-[(But-3-yn-1-yl)amino]-2-chloropyrimidine-4-carboxylic acid distinguishes it from simpler chloropyrimidines, offering enhanced versatility in synthetic modifications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator